Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
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Overview
Description
Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole derivatives with carbon disulfide and dimethyl sulfate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole-pyrimidine core and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of compounds with a fused thiazole ring, known for their pharmacological properties.
Uniqueness
Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N4OS3 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C9H10N4OS3/c1-14-6-5-7(11-4-10-6)17-8(12-5)13-9(15-2)16-3/h4H,1-3H3 |
InChI Key |
HUBRSUQLBOOYKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=N1)SC(=N2)N=C(SC)SC |
Origin of Product |
United States |
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